An In-Depth Technical Guide to N-Cbz-D-Asparagine: Chemical Properties and Structure
An In-Depth Technical Guide to N-Cbz-D-Asparagine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for N-Cbz-D-Asparagine. This N-protected form of the non-essential amino acid D-asparagine is a critical reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery.
Chemical Identity and Structure
N-Cbz-D-Asparagine, also known as N-Carbobenzyloxy-D-asparagine or Z-D-Asn-OH, is a derivative of D-asparagine where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] This protection prevents the amine from participating in unwanted side reactions during peptide coupling and other synthetic steps. The core structure consists of a chiral center at the alpha-carbon, a carboxylic acid group, and a carboxamide side chain.[]
The structure contains several key functional groups:
-
D-Asparagine Core : The foundational amino acid structure with R-stereochemistry at the α-carbon.
-
Carboxybenzyl (Cbz) Protecting Group : Attached to the α-amino group, it is stable under many reaction conditions and can be selectively removed.
-
Carboxylic Acid : The C-terminal functional group available for activation and coupling reactions.
-
Side-Chain Amide : The carboxamide group characteristic of asparagine.
Key Identifiers and Structural Representations:
-
IUPAC Name : (2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
-
SMILES : C(O)(=O)--INVALID-LINK--=O)NC(OCC1=CC=CC=C1)=O[2]
-
InChIKey : FUCKRCGERFLLHP-SECBINFHSA-N[2]
Caption: Molecular structure of N-Cbz-D-Asparagine.
Physicochemical Properties
The physicochemical properties of N-Cbz-D-Asparagine are summarized below. These values are crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
Table 1: General and Physicochemical Properties of N-Cbz-D-Asparagine
| Property | Value | Citations |
| CAS Number | 4474-86-6 | [1][2][4][5][6] |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][2][4] |
| Molecular Weight | 266.25 g/mol | [1][2][6] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 162-164 °C | [2][7] |
| Boiling Point | 580.6 ± 50.0 °C (Predicted) | [2][7] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [2][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO. Almost transparent in hot Methanol. | [2][6] |
| pKa | 3.77 ± 0.10 (Predicted) | [2] |
| Optical Rotation | -6.5 ° (c=1.6, Acetic Acid) | [2][7] |
Table 2: Computational Chemistry Data
| Property | Value | Citations |
| Topological Polar Surface Area (TPSA) | 118.72 Ų | [1] |
| LogP | 0.2414 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 6 | [1] |
Spectroscopic Data for Structural Elucidation
Structural confirmation of N-Cbz-D-Asparagine is typically achieved using a combination of spectroscopic methods. While specific spectra are proprietary to suppliers, the expected characteristics are as follows:
-
¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the Cbz group, the alpha-proton of the asparagine backbone, and the beta-protons adjacent to the side-chain amide.
-
¹³C NMR : The carbon NMR would display distinct resonances for the carbonyl carbons (amide, carbamate, and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the asparagine core.
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for N-H stretching (amide and carbamate), C=O stretching (carbonyls), C-O stretching, and aromatic C-H stretching. The presence of a strong carbonyl peak around 1700 cm⁻¹ is a key indicator.[8]
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak expected at an m/z corresponding to 266.25.[2][8]
Experimental Protocols and Workflows
N-Cbz-D-Asparagine is primarily used as a building block in solid-phase or solution-phase peptide synthesis. A generalized workflow for its use involves protection, activation, coupling, and deprotection steps.
Generalized Synthesis of N-Cbz-D-Asparagine
The synthesis of N-Cbz-D-Asparagine typically involves the reaction of D-Asparagine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the HCl byproduct and deprotonates the amino group of the D-Asparagine, allowing it to act as a nucleophile.
A related experimental protocol for the Cbz protection of L-asparagine involves dissolving the amino acid in an aqueous basic solution, followed by the addition of the protecting agent. The reaction mixture is stirred, and upon completion, acidified to precipitate the N-protected product, which is then filtered and washed.[9]
Caption: Generalized workflow for the synthesis of N-Cbz-D-Asparagine.
Applications in Research and Development
N-Cbz-D-Asparagine serves as a crucial building block in synthetic chemistry.
-
Peptide Synthesis : Its primary application is in the synthesis of peptides containing D-asparagine residues.[6][10] The Cbz group provides robust protection for the α-amino group during the formation of peptide bonds.
-
Drug Discovery : D-amino acids are incorporated into peptide-based drug candidates to increase their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. Nα-Cbz-D-asparagine is a valuable intermediate for creating these more robust therapeutic peptides.[10]
-
Chiral Synthesis : It is used as a chiral starting material for the synthesis of complex organic molecules and antagonists for biological receptors.[11]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and safety of N-Cbz-D-Asparagine.
Table 3: Safety and Handling Information
| Category | Recommendation | Citations |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [2] |
| Precautionary Statements | P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use proper glove removal technique. | [12][13] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage at 2-8°C. | [2][6][7] |
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.[12][13][14][15]
References
- 1. chemscene.com [chemscene.com]
- 2. N-Carbobenzyloxy-D-asparagine | 4474-86-6 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. N-Cbz-D-Asparagine | 4474-86-6 [sigmaaldrich.com]
- 6. Nα-Cbz-D-asparagine | 4474-86-6 - Coompo [coompo.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. N-Benzyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. capotchem.com [capotchem.com]
- 14. N-Benzyloxycarbonyl-L-asparagine - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
